- Efficient Synthesis of Empagliflozin, an Inhibitor of SGLT-2, Utilizing an AlCl3-Promoted Silane Reduction of a β-Glycopyranoside, Organic Letters, 2014, 16(16), 4090-4093
Cas no 456-22-4 (4-Fluorobenzoic acid)
4-Fluorobenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Fluorobenzoic acid
- Fluorobenzoicacid min white powder
- Sodium orotate
- AKOS 92636
- PFBA
- P-FLUOROBENZOIC ACID
- TIMTEC-BB SBB008568
- RARECHEM AL BO 0053
- 4-fluoro-benzoicaci
- Benzoic acid, p-fluoro-
- (p-fluorophenyl)benzoic acid
- 4-Fluorobenzoi acid
- 4-fluoro-benzoic acid
- fluorobenzoicacid
- p-FC6H4CO2H
- p-Fluorobenzoic
- p-fluoro-benzoic acid
- Benzoic acid, 4-fluoro-
- para-Fluorobenzoic acid
- V5ROO2HOU4
- BBYDXOIZLAWGSL-UHFFFAOYSA-N
- 4-Fluorobenzoatd
- p-flurobenzoic acid
- PubChem8221
- p-fluoro- (8CI)
- 4-fluoro benzoic acid
- 4-flouro benzoic acid
- bmse000739
- K
- AM20040510
- SCHEMBL27498
- 4-flurobenzoic acid
- AE-562/40177766
- EINECS 207-259-0
- NS00080419
- NSC-10321
- Q-200470
- Q63390495
- MFCD00002530
- CHEBI:20364
- AC-10259
- A826862
- DTXSID9060023
- F0112
- 1Y6
- InChI=1/C7H5FO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10
- CHEMBL316860
- PS-9056
- 4-Fluorobenzoic acid, 98%
- 4-FLUOROBENZOIC ACID [MI]
- CS-W014393
- NSC 10321
- Z57367354
- F2191-0062
- FLUOROBENZOIC ACID, P-
- C02371
- NSC10321
- UNII-V5ROO2HOU4
- 456-22-4
- AKOS000118941
- EN300-18213
- FT-0650144
- 4-Fluorobenzoicacid
- D70922
- BB 0221130
- SY001592
- 4-Fluorobenzoic acid,purified by sublimation
- 4-Fluorobenzoic acid, 99%, purified by sublimation
- 4-Fluorobenzoic acid,99.5%
- NSC 10321; p-Fluorobenzoic Acid;
- STL141031
- DB-024083
- HY-W013677
- 695-034-1
- Benzoic acid, p-fluoro-(8CI)
- Benzoic acid, pfluoro
- Benzoic acid, 4fluoro
- Benzoic acid, pfluoro (8CI)
- DTXCID3040435
- 207-259-0
- 4fluorobenzoic acid
-
- MDL: MFCD00002530
- Inchi: 1S/C7H5FO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)
- InChI Key: BBYDXOIZLAWGSL-UHFFFAOYSA-N
- SMILES: FC1C=CC(C(=O)O)=CC=1
- BRN: 1906922
Computed Properties
- Exact Mass: 140.02700
- Monoisotopic Mass: 140.027358
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 128
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.1
- Topological Polar Surface Area: 37.3
Experimental Properties
- Color/Form: White solid
- Density: 1.479
- Melting Point: 182-184 °C (lit.)
- Boiling Point: 253.7 °C at 760 mmHg
- Flash Point: 107.2 °C
- Refractive Index: 1.537
- Solubility: alcohol: soluble
- Water Partition Coefficient: Soluble in alcohol, hot water, methanol, and ether. Very slightly soluble in cold water.
- PSA: 37.30000
- LogP: 1.52390
- Merck: 4171
- pka: 4.15(at 25℃)
- Sensitiveness: Sensitive to humidity
- Solubility: Insoluble in water, soluble in alcohol, ether and other organic solvents
4-Fluorobenzoic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H302,H318
- Warning Statement: P280,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-41
- Safety Instruction: S26-S39-S24/25-S22-S37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- TSCA:T
- Storage Condition:−20°C
- Risk Phrases:R36/37/38
- Safety Term:S22;S24/25
4-Fluorobenzoic acid Customs Data
- HS CODE:29163900
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Fluorobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 001711-500g |
4-Fluorobenzoic acid |
456-22-4 | 99% | 500g |
£20.00 | 2022-03-01 | |
| Fluorochem | 001711-1kg |
4-Fluorobenzoic acid |
456-22-4 | 99% | 1kg |
£28.00 | 2022-03-01 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0683750347- 10g |
4-Fluorobenzoic acid |
456-22-4 | 99% | 10g |
¥ 79.1 | 2021-05-18 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F105088-500g |
4-Fluorobenzoic acid |
456-22-4 | 98% | 500g |
¥182.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F105088-100g |
4-Fluorobenzoic acid |
456-22-4 | 98% | 100g |
¥53.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F105088-250g |
4-Fluorobenzoic acid |
456-22-4 | 98% | 250g |
¥106.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F105088-25g |
4-Fluorobenzoic acid |
456-22-4 | 98% | 25g |
¥29.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F105088-2.5kg |
4-Fluorobenzoic acid |
456-22-4 | 98% | 2.5kg |
¥676.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F105089-5g |
4-Fluorobenzoic acid |
456-22-4 | 99%, | 5g |
¥38.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F105089-25g |
4-Fluorobenzoic acid |
456-22-4 | 99%, | 25g |
¥93.90 | 2023-09-03 |
4-Fluorobenzoic acid Production Method
Production Method 1
1.2 Solvents: Water
Production Method 2
1.2 Solvents: Water
- Efficient Synthesis of Empagliflozin, an Inhibitor of SGLT-2, Utilizing an AlCl3-Promoted Silane Reduction of a β-Glycopyranoside, Organic Letters, 2014, 16(16), 4090-4093
4-Fluorobenzoic acid Raw materials
- (S)-Tetrahydrofuran-3-ol
- (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone
- (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone
4-Fluorobenzoic acid Preparation Products
4-Fluorobenzoic acid Suppliers
4-Fluorobenzoic acid Related Literature
-
Valeria Nori,Ayan Dasgupta,Rasool Babaahmadi,Armando Carlone,Alireza Ariafard,Rebecca L. Melen Catal. Sci. Technol. 2020 10 7523
-
Valeria Nori,Ayan Dasgupta,Rasool Babaahmadi,Armando Carlone,Alireza Ariafard,Rebecca L. Melen Catal. Sci. Technol. 2020 10 7523
-
Hisao Hidaka,Tohru Tsukamoto,Toshiyuki Oyama,Yoshihiro Mitsutsuka,Takeji Takamura,Nick Serpone Photochem. Photobiol. Sci. 2013 12 751
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4. Electron spin resonance studies of reduction by solvated electrons in liquid ammonia. Part III. Aromatic carboxylic acidsA. R. Buick,T. J. Kemp,G. T. Neal,T. J. Stone J. Chem. Soc. A 1970 2227
-
5. Elemental fluorine. Part 1. Synthesis of fluoroaromatic compoundsRichard D. Chambers,Christopher J. Skinner,John Hutchinson,Julie Thomson J. Chem. Soc. Perkin Trans. 1 1996 605
Additional information on 4-Fluorobenzoic acid
Professional Introduction to 4-Fluorobenzoic acid (CAS No: 456-22-4)
4-Fluorobenzoic acid, with the chemical formula C₇H₅FO₂ and CAS number 456-22-4, is a fluorinated derivative of benzoic acid. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its versatile applications and structural properties. The introduction of a fluorine atom at the para position relative to the carboxyl group imparts unique electronic and steric characteristics, making it a valuable intermediate in the synthesis of various bioactive molecules.
The significance of 4-Fluorobenzoic acid in modern drug discovery cannot be overstated. Its role as a building block in medicinal chemistry has been extensively explored, particularly in the development of small-molecule inhibitors and therapeutic agents. The fluorine substituent enhances metabolic stability, improves binding affinity to biological targets, and can influence pharmacokinetic profiles, which are critical factors in drug design.
In recent years, 4-Fluorobenzoic acid has been utilized in the synthesis of novel compounds targeting various diseases. For instance, studies have demonstrated its utility in the development of kinase inhibitors, which are pivotal in treating cancers and inflammatory disorders. The fluorine atom's ability to modulate electron density has been leveraged to optimize interactions with protein targets, leading to more potent and selective drug candidates.
Moreover, 4-Fluorobenzoic acid has found applications in the agrochemical sector, where it serves as a precursor for herbicides and pesticides. Its structural motif is incorporated into molecules designed to interact with specific biological pathways in plants, offering improved efficacy and environmental compatibility. This dual application underscores its versatility as a chemical intermediate.
The synthesis of 4-Fluorobenzoic acid typically involves fluorination reactions on benzoic acid derivatives. Advanced synthetic methodologies, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These methods align with the growing emphasis on sustainable chemistry practices, ensuring minimal environmental impact while maintaining high efficiency.
In academic research, 4-Fluorobenzoic acid has been a subject of interest for exploring novel fluorinated heterocycles. Researchers have investigated its incorporation into pyridine, quinoline, and other heterocyclic systems, aiming to develop new pharmacophores with enhanced biological activity. Such studies contribute to the expanding database of fluorinated compounds, which are increasingly recognized for their therapeutic potential.
The pharmacological properties of derivatives of 4-Fluorobenzoic acid have been extensively studied. For example, analogs with different substituents have shown promise in treating neurological disorders by modulating neurotransmitter receptors. The ability to fine-tune molecular structure through fluorination allows for precise control over biological activity, making this class of compounds invaluable in drug development.
Economic considerations also play a crucial role in the industrial production of 4-Fluorobenzoic acid. As demand for fluorinated compounds grows, optimizing synthetic routes to reduce costs while maintaining quality has become a priority. Collaborative efforts between academia and industry have led to innovative processes that enhance scalability and sustainability.
The regulatory landscape for compounds like 4-Fluorobenzoic acid is governed by agencies such as the FDA and EMA, ensuring safety and efficacy before they can be commercialized. Compliance with these regulations involves rigorous testing across multiple phases of drug development. This stringent oversight guarantees that only well-characterized and safe compounds reach the market.
The future prospects for 4-Fluorobenzoic acid are promising, with ongoing research exploring new applications and improving existing ones. Advances in computational chemistry and artificial intelligence are expected to accelerate the discovery of novel derivatives with tailored properties. These technologies enable virtual screening and rapid synthesis testing, expediting the drug discovery pipeline.
In conclusion, 4-Fluorobenzoic acid(CAS No: 456-22-4) is a multifaceted compound with significant contributions to pharmaceuticals and agrochemicals. Its unique structural features make it indispensable in synthetic chemistry, while its biological relevance ensures continued interest from researchers worldwide. As science progresses, the applications and understanding of this compound will undoubtedly expand further.
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